molecular formula C12H14N2 B1425016 5-Methyl-2-(pyrrolidin-1-yl)benzonitrile CAS No. 1311317-26-6

5-Methyl-2-(pyrrolidin-1-yl)benzonitrile

Cat. No.: B1425016
CAS No.: 1311317-26-6
M. Wt: 186.25 g/mol
InChI Key: CKKAWPOBMKKDBJ-UHFFFAOYSA-N
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Description

5-Methyl-2-(pyrrolidin-1-yl)benzonitrile is a chemical compound that features a pyrrolidine ring attached to a benzonitrile moiety with a methyl group at the 5-position

Scientific Research Applications

5-Methyl-2-(pyrrolidin-1-yl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Future Directions

The future directions for research on 5-Methyl-2-(pyrrolidin-1-yl)benzonitrile and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . The introduction of heteroatomic fragments in these molecules could be a useful tool for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(pyrrolidin-1-yl)benzonitrile typically involves the reaction of 5-methyl-2-bromobenzonitrile with pyrrolidine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The base, often potassium carbonate (K2CO3) or sodium hydride (NaH), facilitates the nucleophilic substitution of the bromine atom by the pyrrolidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(pyrrolidin-1-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the nitrile group to an amine or other functional groups.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions to introduce additional substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Electrophiles such as halogens (Cl2, Br2) or nitro groups (NO2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 5-methyl-2-(pyrrolidin-1-yl)benzaldehyde or 5-methyl-2-(pyrrolidin-1-yl)benzoic acid.

    Reduction: Formation of 5-methyl-2-(pyrrolidin-1-yl)benzylamine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(pyrrolidin-1-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The nitrile group may also play a role in the compound’s reactivity and interaction with biomolecules.

Comparison with Similar Compounds

Similar Compounds

    4-(Pyrrolidin-1-yl)benzonitrile: Similar structure but lacks the methyl group at the 5-position.

    2-(Pyrrolidin-1-yl)benzonitrile: Similar structure but lacks the methyl group at the 5-position.

    5-Methyl-2-(pyrrolidin-1-yl)benzaldehyde: An oxidized derivative of 5-Methyl-2-(pyrrolidin-1-yl)benzonitrile.

Uniqueness

This compound is unique due to the presence of the methyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a lead compound in drug discovery and development.

Properties

IUPAC Name

5-methyl-2-pyrrolidin-1-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-10-4-5-12(11(8-10)9-13)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKKAWPOBMKKDBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCCC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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